molecular formula C24H28N2O4S B2457257 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034422-49-4

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2457257
CAS No.: 2034422-49-4
M. Wt: 440.56
InChI Key: APXYDLDYCXAAHW-UHFFFAOYSA-N
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Description

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide” is a complex chemical compound. It contains an indole nucleus, which is a common structure in many bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, followed by various functional group interconversions to install the cyclopentanecarbonyl, methylsulfonyl, and propanamide groups .


Molecular Structure Analysis

The molecule contains an indole ring, which is aromatic in nature and has 10 π-electrons . It also contains a cyclopentanecarbonyl group, a methylsulfonyl group, and a propanamide group.


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution . The other functional groups in the molecule (cyclopentanecarbonyl, methylsulfonyl, propanamide) would also be expected to undergo their typical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar propanamide and methylsulfonyl groups would likely increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A novel class of cyclooxygenase inhibitors, including compounds related to "N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-(methylsulfonyl)phenyl)propanamide," was synthesized. These compounds were characterized for their ability to inhibit cyclooxygenase (COX-1 and COX-2) isoenzymes. Molecular modeling studies demonstrated that the methylsulfone group of these compounds fits well into the pocket of the human COX-2 binding site. The most potent inhibitor showed greater inhibitory activity than ibuprofen, highlighting its potential anti-inflammatory benefits (Harrak et al., 2010).

Antitumor Effects

The same study also explored the antitumor effects of these compounds. Some demonstrated strong activity against carrageenan-induced inflammation and showed a weak capacity to inhibit the proliferation of various human cell lines in vitro, indicating potential antitumor applications (Harrak et al., 2010).

Quantum Chemical Studies

Quantum chemical studies were conducted on related compounds to understand their interaction mechanisms, such as the inhibition of the androgen receptor for prostate cancer treatment. These studies provide insights into the molecular properties that influence the compound's effectiveness and safety profile (Otuokere & Amaku, 2015).

Novel Synthesis Approaches

Research has also focused on developing new synthesis methods for creating compounds with similar structural motifs. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide demonstrates a facile assembly process for sulfonated oxindoles, which are valuable in medicinal chemistry (Liu et al., 2017).

Potential for Treating Viral Infections

Another study highlighted a novel nonnucleoside inhibitor that targets cytomegalovirus DNA maturation, indicating that similar compounds could be developed for viral infections. This research points to the broader therapeutic applications of such chemical structures beyond their anti-inflammatory and antitumor effects (Buerger et al., 2001).

Future Directions

Given the biological activity of many indole derivatives , this compound could be of interest for further study in various fields of research.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-31(29,30)21-11-6-17(7-12-21)8-13-23(27)25-20-10-9-18-14-15-26(22(18)16-20)24(28)19-4-2-3-5-19/h6-7,9-12,16,19H,2-5,8,13-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXYDLDYCXAAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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